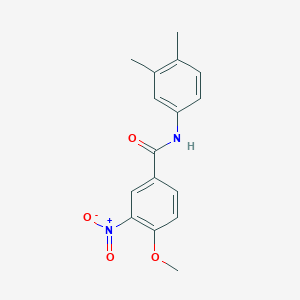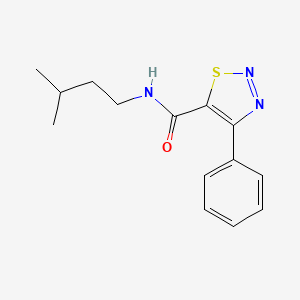![molecular formula C17H14N4O4 B11021391 8-methoxy-4-methyl-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11021391.png)
8-methoxy-4-methyl-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound, also known by its IUPAC name methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate , belongs to the class of chromones.
- Its molecular formula is C₁₅H₁₄N₄O₅ .
- The structure features a chromone core with a tetrazole group and a methoxy substituent.
- Chromones exhibit diverse biological activities, making this compound intriguing for further exploration.
Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be synthesized through various methods, including condensation reactions or cyclizations.
Reaction Conditions: These would depend on the chosen synthetic pathway.
Industrial Production: Unfortunately, industrial-scale production methods remain scarce in the literature.
Chemical Reactions Analysis
Reactivity: The compound may undergo reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions could yield derivatives with modified functional groups or ring structures.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with enzymes, receptors, or cellular pathways.
Medicine: Assess its pharmacological properties, including potential therapeutic applications.
Industry: Evaluate its use in materials science or as a precursor for drug development.
Mechanism of Action
Targets: Identify molecular targets (e.g., proteins, receptors) affected by this compound.
Pathways: Investigate signaling pathways influenced by its binding or enzymatic activity.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related chromones.
Similar Compounds: Some related compounds include [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid , rubrofusarin , and 4-methyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one .
Remember that while this overview provides a solid starting point, further research and experimental validation are essential for a comprehensive understanding of this intriguing compound
Properties
Molecular Formula |
C17H14N4O4 |
|---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
8-methoxy-4-methyl-3-(2H-tetrazol-5-ylmethoxy)benzo[c]chromen-6-one |
InChI |
InChI=1S/C17H14N4O4/c1-9-14(24-8-15-18-20-21-19-15)6-5-12-11-4-3-10(23-2)7-13(11)17(22)25-16(9)12/h3-7H,8H2,1-2H3,(H,18,19,20,21) |
InChI Key |
WYOWKCUEINQTER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC4=NNN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B11021311.png)
![methyl 5-(2-methylpropyl)-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11021324.png)
![N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}glycylglycine](/img/structure/B11021328.png)
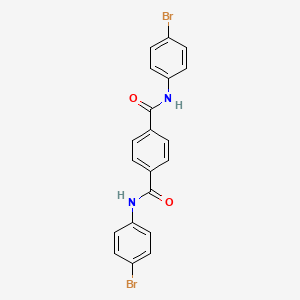
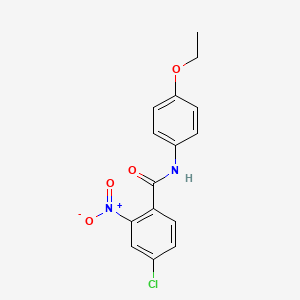
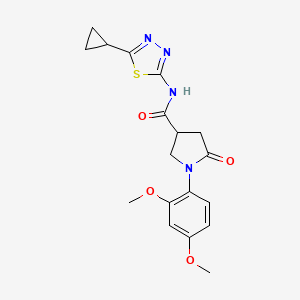
![Ethyl 2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11021360.png)
![N-(2-methoxy-5-nitrophenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11021364.png)
![N-[(4-chloro-1H-indol-1-yl)acetyl]glycylglycine](/img/structure/B11021369.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11021380.png)
![Dimethyl 5-({[1-(furan-2-ylcarbonyl)piperidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11021395.png)
![N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11021398.png)
